

A Technical Guide to Synthetic RNase L Ligands as Research Tools

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Compound of Interest

Compound Name: *RNase L ligand 1*

Cat. No.: *B15543403*

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Abstract

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector of the antiviral and antiproliferative activities of interferons. Its activation triggers the degradation of viral and cellular RNA, thereby inhibiting pathogen replication and inducing apoptosis in infected cells. Activation of RNase L is endogenously mediated by 2',5'-linked oligoadenylates (2-5A), which are synthesized by oligoadenylate synthetases (OAS) in response to double-stranded RNA (dsRNA). The transient nature and poor cell permeability of 2-5A limit its use as a research tool. This technical guide focuses on the application of synthetic, small-molecule RNase L ligands, specifically activators, that overcome these limitations. These cell-permeable molecules serve as powerful research tools for investigating the RNase L pathway, validating its role in various disease models, and exploring its therapeutic potential. This document provides a comprehensive overview of their mechanism of action, quantitative data, experimental protocols, and the signaling pathways involved.

A note on nomenclature: The term "**RNase L ligand 1**" is used by some commercial suppliers. This guide focuses on the well-characterized small-molecule activators, often referred to as "compound 1" and "compound 2" in seminal publications, which are available commercially under various names.

Mechanism of Action: Direct Activation of RNase L

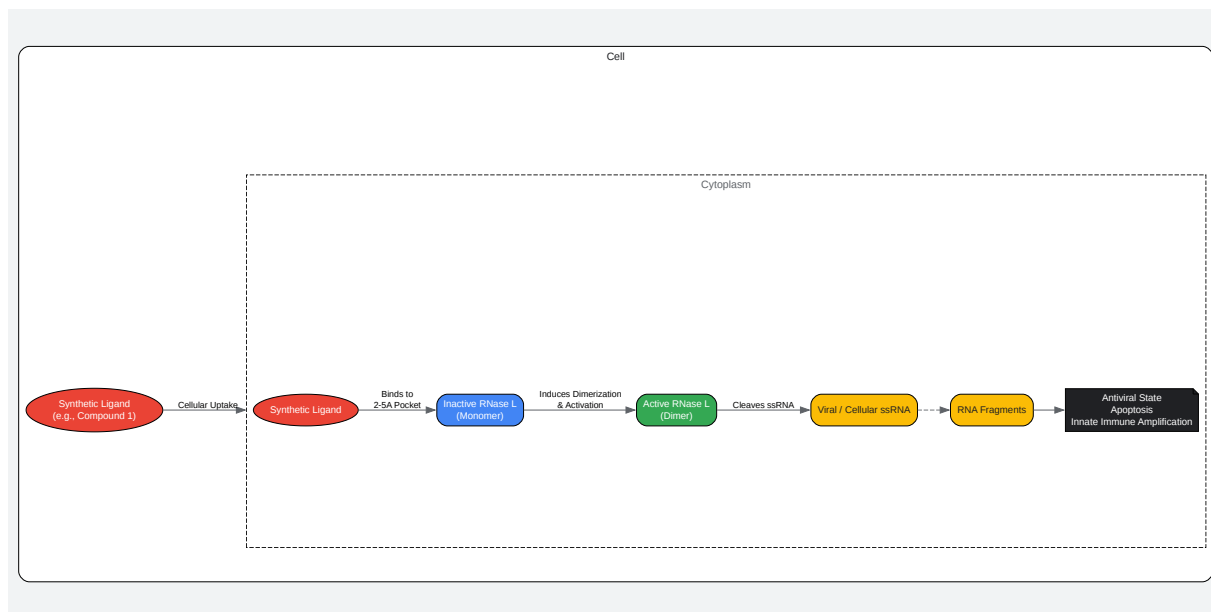
Unlike the natural pathway that requires interferon induction and OAS activation by dsRNA, synthetic small-molecule ligands directly activate RNase L. These compounds are designed to be cell-permeable, allowing for the direct study of RNase L function independent of upstream signaling events.

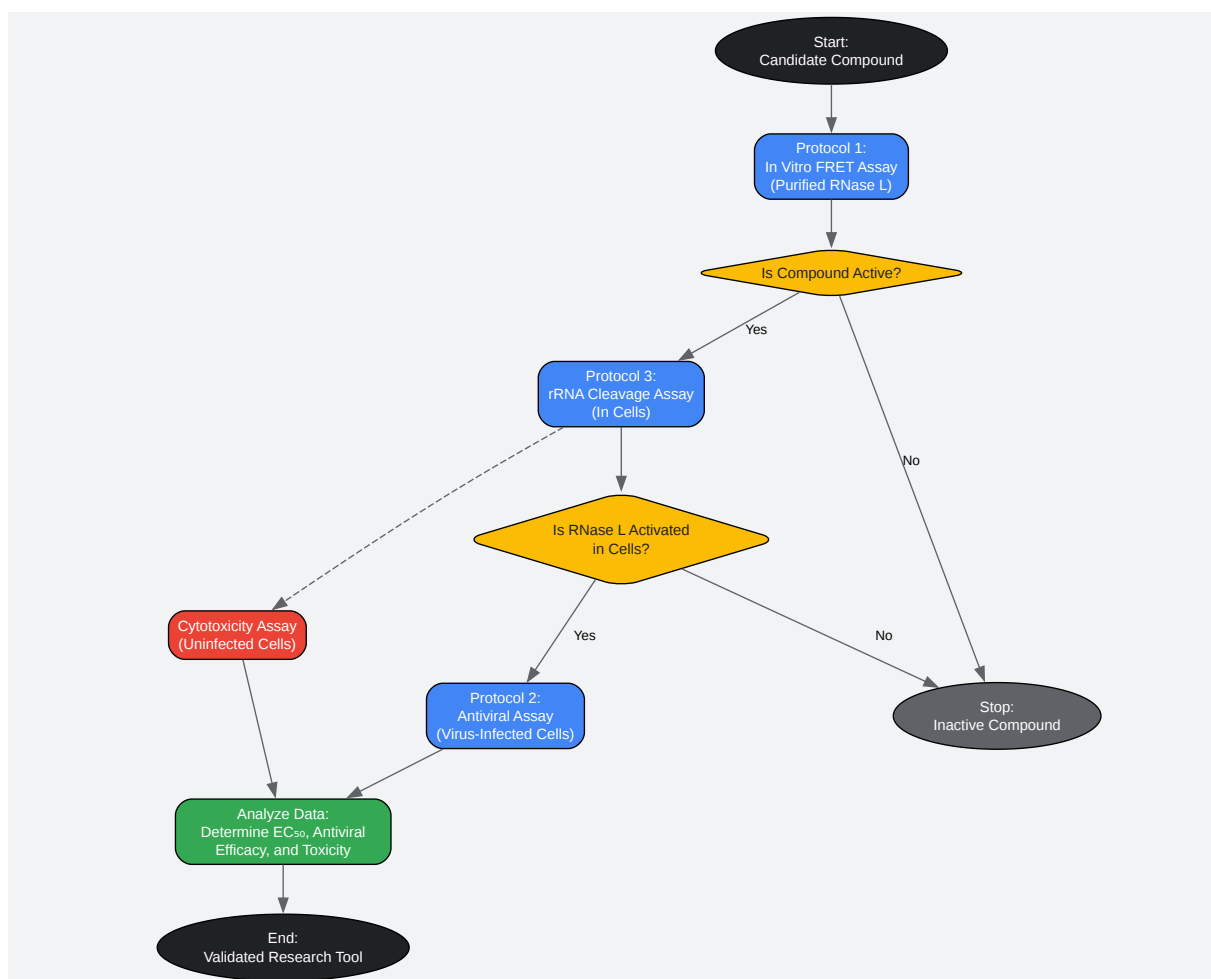
The activation process follows a specific mechanistic path:

- **Binding:** The synthetic ligand enters the cell and binds to the 2-5A binding domain located within the ankyrin repeat region of an inactive RNase L monomer.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Dimerization:** This binding event induces a conformational change in the RNase L protein, promoting its dimerization. Dimerization is an essential prerequisite for nuclease activation.[\[1\]](#)[\[2\]](#)
- **Nuclease Activation:** The formation of the RNase L dimer unmasks the C-terminal ribonuclease domains, converting the latent enzyme into its active form.
- **RNA Cleavage:** Activated RNase L then cleaves single-stranded viral and cellular RNAs, preferentially at UpUp and UpAp sequences, leading to the inhibition of protein synthesis and induction of an antiviral state or apoptosis.[\[1\]](#)[\[2\]](#)

Signaling Pathway Visualization

The following diagram illustrates the direct activation of RNase L by a synthetic ligand, bypassing the canonical interferon-OAS pathway.





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References

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